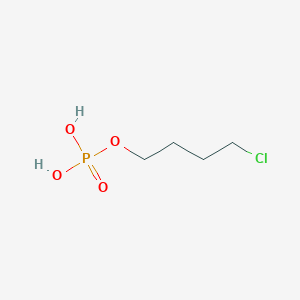

4-Chlorobutyl Dihydrogen Phosphate

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H10ClO4P |

|---|---|

Molecular Weight |

188.55 g/mol |

IUPAC Name |

4-chlorobutyl dihydrogen phosphate |

InChI |

InChI=1S/C4H10ClO4P/c5-3-1-2-4-9-10(6,7)8/h1-4H2,(H2,6,7,8) |

InChI Key |

XRRPMRIWNAFKJS-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCl)COP(=O)(O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chlorobutyl Dihydrogen Phosphate

Direct Esterification Approaches

Direct esterification stands as a primary strategy for the synthesis of 4-Chlorobutyl Dihydrogen Phosphate (B84403). This approach hinges on the direct reaction of the hydroxyl group of 4-chlorobutanol with a phosphoric acid derivative. The success of this method depends on the reactivity of the phosphorylating agent and the reaction conditions employed to drive the equilibrium towards product formation.

Phosphorylation of 4-Chlorobutanol with Phosphoric Acid Derivatives

The phosphorylation of 4-chlorobutanol can be achieved using various derivatives of phosphoric acid. The choice of the specific derivative influences the reaction's reactivity, selectivity, and the types of byproducts formed. These methods aim to create a phosphate ester linkage under conditions that preserve the chloro-substituent on the butyl chain.

Phosphoryl chloride (POCl₃) is a highly reactive phosphorylating agent used for the synthesis of phosphate esters. wikipedia.org The reaction with an alcohol like 4-chlorobutanol proceeds via a nucleophilic attack of the alcoholic oxygen on the phosphorus atom, leading to the displacement of a chloride ion. This process is typically repeated to form a trialkyl phosphate, followed by selective hydrolysis to yield the desired dihydrogen phosphate.

POCl₃ + ROH → ROP(O)Cl₂ + HCl

ROP(O)Cl₂ + ROH → (RO)₂P(O)Cl + HCl

(RO)₂P(O)Cl + ROH → (RO)₃PO + HCl

(RO)₃PO + 2H₂O → ROP(O)(OH)₂ + 2ROH (under controlled hydrolysis)

For the synthesis of 4-Chlorobutyl Dihydrogen Phosphate, the reaction would utilize 4-chlorobutanol as the alcohol substrate. Conditions must be carefully controlled to achieve the desired phosphorylation without unwanted side reactions involving the alkyl chloride functionality.

Table 1: General Conditions for Alcohol Phosphorylation using Phosphoryl Chloride

| Parameter | Condition | Purpose | Reference |

| Phosphorylating Agent | Phosphoryl chloride (POCl₃) | Provides the phosphate group. | wikipedia.orgnih.gov |

| Substrate | Alcohol (e.g., 4-Chlorobutanol) | The molecule to be phosphorylated. | nist.govsigmaaldrich.com |

| Solvent | Dioxane, Pyridine (B92270), Chloroform | Inert medium for the reaction. | wikipedia.orgnih.gov |

| Acid Scavenger | Pyridine, Tertiary Amine | Neutralizes HCl byproduct. | wikipedia.org |

| Temperature | 0°C to room temperature | Controls reaction rate and minimizes side reactions. | nih.gov |

| Post-treatment | Aqueous hydrolysis | Converts intermediate esters/chlorides to the final phosphoric acid. | nih.gov |

To achieve milder and more selective phosphorylation, activated phosphate sources are employed. These reagents are designed to be more reactive than phosphoric acid but less harsh than phosphoryl chloride. An example of such a platform involves the use of Ψ-reagents, which are P(V)-based compounds that facilitate the direct and chemoselective phosphorylation of alcohols. researchgate.net

This method is noted for its operational simplicity and broad substrate scope, providing access to phosphorylated alcohols that might be difficult to obtain through other means. The reaction proceeds under ambient conditions and is tolerant of other functional groups, which would be beneficial for a substrate like 4-chlorobutanol, where the amine group is absent, thus preventing potential N-phosphorylation. researchgate.net The use of such advanced reagents can lead to higher yields and cleaner reaction profiles compared to traditional methods.

Catalytic Systems in Direct Esterification

Catalysis plays a pivotal role in enhancing the efficiency of direct esterification for producing phosphate esters. Both Lewis and Brønsted acids have been utilized to accelerate the reaction between alcohols and phosphorylating agents.

Lewis acids can catalyze the phosphorylation of alcohols by activating the phosphorylating agent. rsc.orgnih.gov For instance, Lewis acids like aluminum triflate (Al(OTf)₃) or titanium tetrachloride (TiCl₄) can coordinate to the phosphorylating species, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack by the alcohol. wikipedia.orgnih.gov

This catalytic approach has been shown to be effective for constructing C-P bonds with good to excellent yields. rsc.orgnih.gov The reaction mechanism typically involves the formation of a more reactive intermediate through the interaction with the Lewis acid catalyst. nih.gov For the synthesis of this compound, a Lewis acid could potentially catalyze the reaction between 4-chlorobutanol and a suitable phosphate source, such as a dialkyl H-phosphonate.

Table 2: Examples of Lewis Acid-Catalyzed Phosphorylation of Alcohols

| Alcohol Substrate | Phosphorylating Agent | Lewis Acid Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Diaryl methanol | Diphenylphosphine oxide | Al(OTf)₃ / Tf₂O | Dichloroethane | 40 | Good to Excellent | nih.gov |

| General Alcohols | Dialkyl H-phosphonates | Various Lewis Acids | Not Specified | Not Specified | Good to Excellent | rsc.org |

Brønsted acids are also effective catalysts for dehydrative nucleophilic substitution reactions involving alcohols. nih.gov In the context of phosphorylation, a Brønsted acid catalyst can protonate the hydroxyl group of the alcohol, enhancing its leaving group ability. Alternatively, it can activate the phosphorylating agent.

Surfactant-type Brønsted acids, such as dodecylbenzenesulfonic acid (DBSA), have been successfully used to catalyze the dehydrative substitution of alcohols in water. nih.gov Chiral phosphoric acids, derived from BINOL, have also been employed as Brønsted acid catalysts in various asymmetric reactions, demonstrating their ability to activate substrates towards nucleophilic attack. nih.gov This principle can be extended to the phosphorylation of 4-chlorobutanol, where a strong Brønsted acid could facilitate the esterification with phosphoric acid or its derivatives.

Indirect Synthetic Pathways

Indirect synthetic routes to this compound offer versatility and can be broadly categorized into two main approaches: the transformation of existing organophosphorus compounds and the derivatization of 4-chlorobutyl precursors.

Transformation of Related Organophosphorus Compounds

The synthesis of the target phosphate can be achieved by modifying a pre-existing organophosphorus molecule. This often involves the reaction of a suitable phosphorus-containing reagent with a 4-chlorobutyl moiety. A common strategy involves the use of phosphorus oxychloride (POCl₃), which reacts readily with alcohols to form organophosphates. wikipedia.org The initial reaction of 4-chlorobutanol with phosphorus oxychloride would likely yield a dichlorophosphate (B8581778) intermediate, which upon subsequent hydrolysis can be converted to the desired dihydrogen phosphate.

Another approach involves the oxidation of organophosphite esters. Organophosphites can be readily oxidized to give the corresponding organophosphates. wikipedia.org For instance, a phosphite (B83602) ester derived from 4-chlorobutanol could be oxidized using a suitable oxidizing agent to yield this compound.

Furthermore, the transformation can be envisioned from organothiophosphates. While organothiophosphates (containing a P=S bond) are generally more stable, they can be biologically or chemically converted to their more reactive organophosphate (P=O) counterparts through oxidative desulfuration. wikipedia.orgresearchgate.net

Derivatization of 4-Chlorobutyl Precursors

This approach focuses on modifying a 4-chlorobutyl-containing molecule to introduce the phosphate group. The most direct method involves the phosphorylation of 4-chlorobutanol. This can be achieved using various phosphorylating agents. Besides phosphorus oxychloride, polyphosphoric acid (PPA) can also be employed for the esterification of alcohols to form phosphate esters, although these reactions can sometimes be less straightforward than those for carboxylic acids. wikipedia.org

The derivatization process can be represented by the following general reaction:

A key consideration in this derivatization is the potential for intramolecular side reactions. For example, under basic conditions, the alkoxide formed from 4-chlorobutanol can undergo an intramolecular SN2 reaction to form tetrahydrofuran (B95107), a competing pathway that can reduce the yield of the desired phosphate.

Methodological Advancements in Synthetic Yield and Purity

Achieving high yield and purity is a central goal in the synthesis of this compound. Research efforts have focused on optimizing reaction conditions and developing effective purification strategies.

Optimization of Reaction Conditions (Temperature, Solvent, Stoichiometry)

The optimization of reaction parameters is critical for maximizing the yield and minimizing the formation of byproducts. Key variables include temperature, solvent, and the stoichiometric ratio of reactants.

For the phosphorylation of alcohols like 4-chlorobutanol with phosphorus oxychloride, the reaction is often carried out at low temperatures to control its exothermic nature and prevent degradation of the product. The choice of solvent is also crucial; non-polar, aprotic solvents are typically preferred to avoid unwanted side reactions.

The stoichiometry of the reactants must be carefully controlled. An excess of the phosphorylating agent might lead to the formation of undesired polyphosphorylated products, while an excess of the alcohol could result in incomplete reaction. The use of a base, such as pyridine or triethylamine, is common in phosphorylation reactions to neutralize the hydrogen chloride byproduct, which can otherwise lead to side reactions.

Below is a table summarizing hypothetical reaction conditions for the phosphorylation of 4-chlorobutanol, illustrating the types of parameters that are typically optimized.

| Parameter | Condition A | Condition B | Condition C |

| Phosphorylating Agent | POCl₃ | Polyphosphoric Acid | Dibenzyl phosphonate (B1237965) |

| Solvent | Dichloromethane (B109758) | No solvent | Acetonitrile (B52724) |

| Temperature | 0 °C to room temp. | 80 °C | Room temperature |

| Base | Pyridine | None | DBU |

| Stoichiometry (Alcohol:Agent) | 1:1.2 | 1:5 | 1:1.5 |

This table presents illustrative conditions and does not represent actual experimental data.

Purification Strategies in Academic Synthesis

The purification of this compound from the reaction mixture is a critical step to obtain a product of high purity. Given the ionic nature of the dihydrogen phosphate group, specific chromatographic techniques are particularly effective.

Chromatography is a powerful technique for the separation and purification of chemical compounds. For an ionic compound like this compound, ion-exchange chromatography and reversed-phase chromatography are the most relevant methods.

Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge. Since this compound is anionic at appropriate pH values, it will bind to an anion-exchange resin. The compound can then be eluted by changing the pH or by increasing the concentration of a competing salt in the mobile phase. This method is highly effective for separating the desired product from unreacted neutral starting materials like 4-chlorobutanol and from other charged byproducts.

Reversed-Phase Chromatography (RPC): In RPC, separation is based on hydrophobicity. While this compound is polar, the butyl chain provides some hydrophobic character, allowing for retention on a non-polar stationary phase (like C18). The mobile phase is typically a mixture of water and an organic solvent (e.g., acetonitrile or methanol). The elution of the compound can be controlled by adjusting the composition of the mobile phase. The use of ion-pairing reagents in the mobile phase can enhance the retention and improve the peak shape of ionic compounds in reversed-phase chromatography.

The choice between these techniques, or a combination of both, depends on the specific impurities present in the crude product. Below is a table summarizing the principles of these chromatographic techniques for the purification of this compound.

| Chromatographic Technique | Stationary Phase | Mobile Phase Principle | Separation Basis |

| Anion-Exchange Chromatography | Solid support with positively charged functional groups | Gradient of increasing salt concentration or pH change | Net negative charge of the phosphate group |

| Reversed-Phase Chromatography | Non-polar (e.g., C18) | Gradient of increasing organic solvent in water | Hydrophobicity of the chlorobutyl chain |

Crystallization and Recrystallization Protocols

The isolation and purification of this compound in a solid, crystalline form are critical for ensuring high purity, which is essential for its subsequent use and for accurate analytical characterization. The crystallization process for organophosphate salts often relies on carefully controlling solubility parameters through the selection of appropriate solvent systems and temperature profiles. While specific protocols for this compound are not widely published, methods for analogous dihydrogen phosphate compounds provide a strong framework for its purification.

A common and effective method for crystallizing polar organic salts is slow evaporation. This technique involves dissolving the crude product in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly at a controlled temperature. For compounds like this compound, a mixture of a polar protic solvent, such as ethanol (B145695) or methanol, and water could be effective. The organic solvent helps to dissolve the organic portion of the molecule, while water aids in dissolving the polar phosphate group. The precise ratio of the solvents is a critical parameter that must be optimized to achieve a state of supersaturation that promotes crystal growth rather than amorphous precipitation.

For instance, the crystallization of similar compounds, such as 4-carboxyanilinium dihydrogen phosphate and 4-fluorobenzylammonium (B8765559) dihydrogen phosphate, has been successfully achieved using the slow evaporation technique from aqueous or aqueous-ethanolic solutions at room temperature. nih.govscialert.net The process typically involves preparing a saturated solution of the compound at a slightly elevated temperature and then allowing it to cool slowly. Alternatively, the prepared solution can be left undisturbed in a vessel with a loosely fitted cover to allow for gradual solvent evaporation over several days, which often yields high-quality single crystals suitable for X-ray diffraction analysis. nih.gov

Recrystallization, a closely related technique, is employed to enhance the purity of the crystalline product. This involves dissolving the synthesized crystals in a minimum amount of a hot solvent and then allowing the solution to cool. As the solubility decreases with temperature, the target compound crystallizes out, leaving impurities behind in the mother liquor. The choice of solvent is paramount; an ideal solvent would dissolve the compound sparingly at room temperature but extensively at higher temperatures.

The table below summarizes typical crystallization conditions for analogous dihydrogen phosphate compounds, which could be adapted for this compound.

Table 1: Crystallization Parameters for Dihydrogen Phosphate Analogs

| Compound | Solvent System | Technique | Time | Outcome | Reference |

|---|---|---|---|---|---|

| 4-fluorobenzylammonium dihydrogen phosphate | Aqueous solution | Slow evaporation at room temperature | 1 week | Single crystals for X-ray diffraction | nih.gov |

| 4-carboxyanilinium dihydrogen phosphate | Aqueous ethanol | Slow evaporation | Not specified | Single crystals | scialert.net |

Following crystallization, the crystals are typically collected by filtration, washed with a small amount of a cold, non-dissolving solvent to remove any residual mother liquor, and then dried under vacuum. Characterization techniques such as X-ray Diffraction (XRD), Fourier-Transform Infrared (FTIR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy are then used to confirm the structure and purity of the final product. nih.govscialert.net

Green Chemistry Principles in Synthesis Design

The application of green chemistry principles to the synthesis of specialty chemicals like this compound is increasingly important for minimizing environmental impact and enhancing safety and efficiency. nih.gov A prospective analysis of its synthesis through the lens of the Twelve Principles of Green Chemistry can highlight areas for improvement over traditional methods.

A plausible conventional synthesis route for this compound involves the phosphorylation of 4-chlorobutanol. This reaction typically uses aggressive and hazardous phosphorylating agents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). While effective, these reagents generate significant amounts of corrosive acidic waste (e.g., HCl), have low atom economy, and require careful handling due to their toxicity and reactivity.

Applying green chemistry principles suggests several modifications to this traditional approach:

Prevention of Waste: The primary goal is to design a synthesis that produces minimal waste. This involves selecting reactions with high atom economy. Catalytic methods are inherently superior to stoichiometric ones in this regard. researchgate.net

Safer Chemicals: The synthesis should be designed to use and generate substances with little to no toxicity. This would involve replacing hazardous reagents like phosphorus oxychloride with safer alternatives. researchgate.net Enzymatic phosphorylation or the use of less hazardous phosphorus reagents could be explored.

Use of Safer Solvents and Auxiliaries: Many organic reactions are carried out in volatile organic compounds (VOCs), which pose environmental and health risks. The ideal synthesis would be conducted in a benign medium such as water, supercritical CO₂, or ionic liquids, or even under solvent-free conditions. iaph.inresearchgate.net Given the polar nature of the reactants and products, water could be a viable solvent, although solubility challenges may need to be addressed.

Design for Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. researchgate.net The use of highly efficient catalysts can enable reactions under milder conditions. scirp.org

Use of Renewable Feedstocks: While the "chloro" and "phosphate" components are of mineral origin, the butyl backbone could potentially be derived from renewable resources. For example, tetrahydrofuran, a precursor to 4-chlorobutanol, can be produced from biomass-derived furfural. sciencemadness.org

Catalysis: The use of catalysts is preferred over stoichiometric reagents. A solid, recyclable acid catalyst could potentially replace corrosive liquid acids like PPA, simplifying separation and reducing waste. researchgate.net

The table below outlines how green chemistry principles could be applied to the synthesis of this compound.

Table 2: Application of Green Chemistry Principles to the Synthesis of this compound

| Green Chemistry Principle | Traditional Approach (Potential) | Green Alternative |

|---|---|---|

| 1. Waste Prevention | Use of stoichiometric POCl₃ generates HCl and phosphate waste. | Employ a catalytic phosphorylation method with high atom economy. |

| 3. Less Hazardous Synthesis | POCl₃ is highly toxic and corrosive. | Use of a less hazardous phosphorylating agent or an enzymatic process. |

| 5. Safer Solvents & Auxiliaries | Use of volatile organic solvents like dichloromethane or toluene. | Utilize water, supercritical fluids, or solvent-free conditions. iaph.in |

| 6. Design for Energy Efficiency | Reactions may require heating (reflux). | Develop a catalytic system that operates efficiently at ambient temperature. researchgate.net |

| 7. Use of Renewable Feedstocks | 4-chlorobutanol from petroleum-based feedstocks. | Derive the butanol backbone from biomass sources like furfural. sciencemadness.org |

By systematically applying these principles, the synthesis of this compound can be redesigned to be more sustainable, safer, and more cost-effective, aligning with the modern imperatives of chemical manufacturing.

Chemical Reactivity and Mechanistic Investigations of 4 Chlorobutyl Dihydrogen Phosphate

Reactions at the Phosphate (B84403) Moiety

The phosphate group of 4-chlorobutyl dihydrogen phosphate is a key determinant of its chemical reactivity, participating in a variety of reactions including hydrolysis, transesterification, and the formation of higher-order phosphate derivatives.

Hydrolysis Mechanisms under Varied pH Conditions

The hydrolysis of organophosphate esters, such as this compound, is significantly influenced by the pH of the reaction medium. At different pH values, the dominant hydrolysis mechanism can change, affecting the reaction rate and the nature of the products formed.

Under acidic conditions, the hydrolysis rate of organophosphate esters generally increases with increasing acidity. For instance, studies on the hydrolysis of di-4-chlorothiophenyl phosphate and tri-4-chlorothiophenyl phosphate have shown that the rate of hydrolysis increases with increasing hydrochloric acid concentration up to a certain point, beyond which the rate may decrease due to factors like negative salt effects and reduced water activity. wisdomlib.orgwisdomlib.org The proposed mechanism in acidic media often involves the protonation of the phosphate oxygen, forming a conjugate acid species that is more susceptible to nucleophilic attack by water. wisdomlib.org This acid-catalyzed hydrolysis proceeds via a bimolecular heterolysis of the P-O or P-S bond. wisdomlib.org

In neutral to mildly basic conditions, the hydrolysis mechanism can shift. For some glycosides with a phosphate leaving group, a pH-independent region is observed where water acts as the nucleophile in a dissociative mechanism. chemrxiv.org As the pH increases into the basic range, direct attack by hydroxide (B78521) ions (HO⁻) becomes a significant pathway. chemrxiv.org This can occur through a concerted bimolecular mechanism or, in some cases, involve neighboring group participation. chemrxiv.org For phosphatidylcholine, hydrolysis catalyzed by Ce(IV) was found to be more efficient at a lysosomal pH of approximately 4.8 compared to a more neutral pH of 7.2, highlighting the role of the local environment in directing reactivity. nih.gov

The table below summarizes the expected influence of pH on the hydrolysis of this compound based on studies of analogous compounds.

| pH Range | Dominant Mechanism | Key Features |

| Acidic (pH < 4) | Acid-catalyzed hydrolysis | Protonation of the phosphate group enhances reactivity towards water. wisdomlib.org |

| Neutral (pH ~7) | Spontaneous hydrolysis / General acid-base catalysis | May involve water as the nucleophile or catalysis by buffer species. chemrxiv.org |

| Basic (pH > 8) | Base-catalyzed hydrolysis | Direct nucleophilic attack by hydroxide ions. chemrxiv.org |

Transesterification Reactions

Transesterification of phosphate esters involves the exchange of an alcohol moiety. This reaction is of significant interest for the synthesis of various organophosphate derivatives. The transesterification of trialkyl phosphates can be facilitated by the presence of a substoichiometric amount of lithium bromide, suggesting a mechanism involving the initial generation of a phosphate anion followed by nucleophilic attack on an alkyl bromide. researchgate.net

N-heterocyclic carbenes (NHCs) have also been shown to be effective catalysts for the transesterification of phosphorus esters under mild conditions. researchgate.net Another approach involves the use of an isopropenyl phosphate, which upon reaction with an alcohol, generates acetone (B3395972) as the only by-product, representing an atom-efficient process. nih.gov The mechanism is proposed to be a two-step process involving a reversible nucleophilic attack to form a phosphorane intermediate, followed by a rate-determining dissociation of the leaving group. nih.gov

For this compound, transesterification could be achieved by reacting it with another alcohol in the presence of a suitable catalyst. The general reaction is as follows:

The equilibrium can be driven towards the product by using an excess of the reactant alcohol or by removing one of the products.

Formation of Pyrophosphate and Polyphosphate Derivatives

The phosphate group of this compound can react with other phosphate-containing molecules to form pyrophosphate (diphosphate) and polyphosphate linkages. The formation of a pyrophosphate bond is a cornerstone of many biological processes and a key reaction in synthetic organophosphorus chemistry. nih.gov

The synthesis of pyrophosphate bonds can be achieved through various chemical methods, often involving the activation of a phosphate group to make it a better leaving group, followed by nucleophilic attack by another phosphate moiety. nih.gov For instance, a common strategy is the reaction of a phosphoroimidazolide with a phosphate. While specific studies on this compound are limited, it is conceivable that it could be converted to a more reactive intermediate, such as a phosphorochloridate or a phosphoroimidazolide, which would then react with another molecule of this compound or a different phosphate to form a pyrophosphate.

Reactions at the Chlorobutyl Chain

The presence of a chlorine atom at the terminus of the butyl chain introduces a site for nucleophilic substitution reactions, which can proceed through either an SN1 or SN2 pathway.

Nucleophilic Substitution Reactions (SN1, SN2 Pathways)

The carbon atom bonded to the chlorine in the 4-chlorobutyl group is a primary carbon. Nucleophilic substitution on primary alkyl halides predominantly occurs via the SN2 (bimolecular nucleophilic substitution) mechanism. youtube.commasterorganicchemistry.comreddit.com This is a single-step, concerted process where the nucleophile attacks the carbon atom from the side opposite to the leaving group (the chloride ion). masterorganicchemistry.com The reaction rate is dependent on the concentrations of both the substrate (this compound) and the nucleophile. youtube.com

SN2 Reaction:

Nu⁻ : Nucleophile (e.g., I⁻, CN⁻, RS⁻, R₂NH)

Factors favoring the SN2 pathway for this compound include:

Primary substrate: The primary carbon is sterically unhindered, allowing for backside attack by the nucleophile. youtube.com

Good leaving group: The chloride ion is a reasonably good leaving group.

The SN1 (unimolecular nucleophilic substitution) mechanism, which involves the formation of a carbocation intermediate, is generally disfavored for primary alkyl halides due to the instability of primary carbocations. masterorganicchemistry.comkhanacademy.org Therefore, SN1 reactions are unlikely to be a major pathway for the chlorobutyl chain of this compound under most conditions.

The table below outlines the key differences between the SN1 and SN2 pathways in the context of the chlorobutyl chain of this compound.

| Feature | SN1 Pathway | SN2 Pathway |

| Substrate | Favored by tertiary > secondary >> primary. masterorganicchemistry.comkhanacademy.org | Favored by methyl > primary > secondary >> tertiary. youtube.com |

| Mechanism | Two-step, involves a carbocation intermediate. masterorganicchemistry.com | One-step, concerted reaction. masterorganicchemistry.com |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Stereochemistry | Racemization. patsnap.com | Inversion of configuration. patsnap.com |

| Solvent | Favored by polar protic solvents. patsnap.com | Favored by polar aprotic solvents. patsnap.com |

| Likelihood for this compound | Very unlikely. | Highly likely. |

Intramolecular Cyclization Pathways

One of the most significant reaction pathways for this compound is intramolecular cyclization. The phosphate moiety can act as an internal nucleophile, attacking the electrophilic carbon atom bonded to the chlorine. This process, proceeding through an intramolecular SN2 mechanism, is expected to form a five-membered cyclic phosphate ester, namely 1,2-oxaphospholane-2-oxide, with the concurrent elimination of a chloride ion.

The propensity for this cyclization is influenced by the conformational flexibility of the butyl chain, which allows the phosphate group to achieve a suitable orientation for backside attack on the carbon-chlorine bond. The reaction is analogous to the intramolecular substitution (SNi) observed in similar structures like 4-chloro-2-butanol, which readily forms 2-methyloxetane. umich.edu In the case of this compound, the phosphate group itself serves as the participating neighboring group.

The rate of this cyclization is expected to be sensitive to pH. Under neutral or slightly acidic conditions, the dihydrogen phosphate group is a relatively weak nucleophile. However, deprotonation to the monohydrogen or fully deprotonated phosphate anion significantly enhances its nucleophilicity, thereby accelerating the rate of cyclization.

Intermolecular Alkylation Reactions

In the presence of a strong external nucleophile, this compound can act as an alkylating agent. This intermolecular reaction competes with the intramolecular cyclization. The outcome is dependent on the concentration and reactivity of the external nucleophile relative to the internal phosphate group.

Trialkyl phosphates have been demonstrated to be effective alkylating agents for a variety of N-, O-, C-, and S-nucleophiles. organic-chemistry.org By analogy, this compound can transfer its 4-chlorobutyl group to a suitable nucleophile. The dihydrogen phosphate anion would serve as the leaving group in this SN2 reaction. The efficiency of this process is contingent on the nucleophile's ability to effectively compete with the intramolecular cyclization pathway.

For instance, reaction with a potent nucleophile like the thiophenoxide anion could lead to the formation of the corresponding thioether, with the release of dihydrogen phosphate. The mechanism of such alkylations has been studied, for example, in the alkylation of 4-quinolone by trialkyl phosphates, which proceeds through the formation of a transient O-alkylated intermediate. researchgate.net

Elimination Reactions (E1, E2 Pathways)

Elimination reactions, leading to the formation of but-3-en-1-yl dihydrogen phosphate and hydrogen chloride, are also plausible pathways for this compound, particularly in the presence of a base. The specific mechanism, either E1 or E2, would be influenced by the strength of the base and the solvent polarity.

A strong, sterically hindered base would favor an E2 mechanism, involving a concerted deprotonation of a proton on the beta-carbon and the expulsion of the chloride leaving group. The acidity of the protons on the carbon adjacent to the phosphate group would also play a role.

Conversely, under conditions that favor the formation of a carbocation, such as in a polar, protic solvent with a weak base, an E1 mechanism could be operative. However, given the primary nature of the alkyl halide, the E2 pathway is generally more likely. Studies on the reactions of similar chlorobutanols have shown that elimination reactions, including 1,2-elimination, can be significant pathways. umich.edu

Radical Reactions of the Alkyl Halide

While ionic pathways are expected to dominate, radical reactions involving the cleavage of the carbon-chlorine bond can also be initiated under specific conditions, such as exposure to UV light or in the presence of radical initiators. This would generate a 4-(dihydrogen phosphate)butyl radical. This reactive intermediate could then participate in various radical processes, such as hydrogen abstraction from the solvent or addition to an unsaturated system. However, these pathways are generally less common in the typical solution-phase chemistry of such molecules compared to the ionic routes.

Cooperative Reactivity and Bifunctional Catalysis

The structure of this compound, containing both a Lewis basic phosphate group and a potentially reactive alkyl halide, lends itself to concepts of cooperative reactivity and bifunctional catalysis. While direct examples involving this specific molecule are not documented, the principles can be extrapolated from related systems.

For instance, the phosphate group could act as a binding site for a metal center or a hydrogen-bond donor catalyst, which in turn could activate the alkyl chloride for nucleophilic attack. Conversely, the phosphate itself could act as a general acid or base catalyst in a reaction involving another substrate. ttu.ee

The development of bifunctional catalysts, where a phosphine (B1218219) or phosphate group works in concert with another active site, is an active area of research. semanticscholar.orgrsc.org For example, bifunctional phosphine catalysts have been designed for enantioselective annulation reactions. semanticscholar.org In a hypothetical scenario, a catalyst could be designed to bind to the phosphate end of this compound while another functional group on the catalyst facilitates a reaction at the chlorobutyl terminus.

Kinetic and Thermodynamic Studies of Key Reactions

A thorough understanding of the reactivity of this compound would require detailed kinetic and thermodynamic studies of its principal reaction pathways.

Kinetic Analysis: Kinetic studies would aim to determine the rate laws and rate constants for the intramolecular cyclization and intermolecular alkylation reactions under various conditions (pH, temperature, nucleophile concentration). For example, the rate of hydrolysis of related organophosphates, such as tri-4-chlorothiophenyl phosphate, has been shown to be highly dependent on the acidity of the medium. wisdomlib.org A similar dependence would be expected for the reactions of this compound.

Below is a hypothetical data table illustrating the type of data that would be sought in a kinetic study of the intramolecular cyclization.

| pH | Temperature (°C) | Rate Constant (k, s⁻¹) |

| 5.0 | 25 | 1.2 x 10⁻⁶ |

| 7.0 | 25 | 3.5 x 10⁻⁵ |

| 9.0 | 25 | 8.1 x 10⁻⁴ |

| 7.0 | 40 | 9.8 x 10⁻⁵ |

Thermodynamic Analysis: Thermodynamic studies would focus on the relative stabilities of the reactant, products, and any intermediates. For the intramolecular cyclization, the negative enthalpy change (ΔH) from forming a more stable cyclic product and the positive entropy change (ΔS) from releasing a chloride ion would likely result in a negative Gibbs free energy change (ΔG), favoring the cyclized product. Calorimetric measurements could provide these thermodynamic parameters.

Investigation of Reaction Intermediates and Transition States

The mechanisms of the reactions of this compound involve various transient intermediates and transition states. Their investigation is crucial for a complete mechanistic picture.

Reaction Intermediates: In nucleophilic substitution at the phosphorus atom, which could occur during hydrolysis or reaction with other nucleophiles, the formation of a pentacoordinate phosphorus intermediate is a key possibility. This would occur through an associative (AN + DN) mechanism. frontiersin.org Alternatively, a dissociative (DN + AN) mechanism could proceed through a highly reactive metaphosphate intermediate. frontiersin.org

For the SN2 reactions at the carbon center (both intra- and intermolecular), the primary intermediate is the transition state itself.

Transition States: The transition state for the intramolecular SN2 cyclization would involve a five-membered ring-like structure where the oxygen of the phosphate group is partially bonded to the carbon atom, and the carbon-chlorine bond is partially broken. Computational modeling, such as density functional theory (DFT) calculations, would be a powerful tool to determine the geometry and energy of this transition state.

For nucleophilic substitution at the phosphorus center, the geometry of the transition state (e.g., trigonal bipyramidal for an associative mechanism) would be of significant interest. Isotope labeling studies, particularly using ¹⁸O in the phosphate group or the nucleophile, could provide experimental evidence for the nature of bond-making and bond-breaking in the transition state, as has been done for other phosphate ester hydrolyses. youtube.com

A hypothetical comparison of activation energies for competing pathways is presented below.

| Reaction Pathway | Calculated Activation Energy (kJ/mol) |

| Intramolecular Cyclization (pH 7) | 85 |

| Intermolecular Alkylation (with 1M Nu⁻) | 95 |

| E2 Elimination (with 1M Base) | 110 |

This table illustrates how computational chemistry could be used to predict the most favorable reaction pathway under a given set of conditions.

Advanced Spectroscopic and Spectrometric Characterization of 4 Chlorobutyl Dihydrogen Phosphate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-Chlorobutyl Dihydrogen Phosphate (B84403) in solution. By analyzing the magnetic properties of its atomic nuclei, detailed information about the chemical environment, connectivity, and dynamics of the molecule can be obtained.

Multinuclear NMR (¹H, ¹³C, ³¹P) Chemical Shift Analysis

Multinuclear NMR provides a complete picture of the molecule's carbon and proton framework, as well as direct observation of the phosphorus center.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-Chlorobutyl Dihydrogen Phosphate is expected to show four distinct signals corresponding to the four methylene (B1212753) groups of the butyl chain. The chemical shifts are influenced by the electronegativity of the adjacent chloro and phosphate groups. The protons closest to the electronegative chlorine atom (H-4) and the phosphate group (H-1) are expected to be shifted downfield. The predicted ¹H NMR chemical shifts are presented in Table 1.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display four signals, one for each carbon atom in the butyl chain. Similar to the ¹H NMR spectrum, the chemical shifts of the carbon atoms are influenced by the electron-withdrawing effects of the chlorine and phosphate substituents. The carbons directly bonded to these groups (C-1 and C-4) will resonate at lower fields. Predicted ¹³C NMR chemical shifts are detailed in Table 2.

³¹P NMR Spectroscopy: The ³¹P NMR spectrum provides direct information about the chemical environment of the phosphorus atom. For a dihydrogen phosphate ester like this compound, a single resonance is expected. The chemical shift of this peak is characteristic of alkyl dihydrogen phosphates and is typically observed in the region of 0 to +5 ppm relative to a phosphoric acid standard. prospre.canih.gov This confirms the presence and nature of the phosphate moiety.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-1 (-CH₂-OPO₃H₂) | ~ 4.0 - 4.2 | Triplet |

| H-2 (-CH₂-CH₂-O-) | ~ 1.7 - 1.9 | Quintet |

| H-3 (-CH₂-CH₂-Cl) | ~ 1.8 - 2.0 | Quintet |

| H-4 (-CH₂-Cl) | ~ 3.6 - 3.8 | Triplet |

Disclaimer: Predicted data is generated using computational models and may differ from experimental values.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 (-CH₂-OPO₃H₂) | ~ 65 - 70 |

| C-2 (-CH₂-CH₂-O-) | ~ 28 - 32 |

| C-3 (-CH₂-CH₂-Cl) | ~ 29 - 33 |

| C-4 (-CH₂-Cl) | ~ 43 - 47 |

Disclaimer: Predicted data is generated using computational models and may differ from experimental values.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity

To further confirm the structural assignment, two-dimensional (2D) NMR experiments are employed. These techniques reveal the connectivity between different nuclei within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between adjacent protons. For this compound, cross-peaks would be expected between H-1 and H-2, H-2 and H-3, and H-3 and H-4, confirming the sequential arrangement of the methylene groups in the butyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. The HSQC spectrum would show cross-peaks between H-1 and C-1, H-2 and C-2, H-3 and C-3, and H-4 and C-4, providing an unambiguous assignment of the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons and for connecting different parts of the molecule. For instance, correlations would be expected between the protons on C-1 and the phosphorus atom, as well as between the protons on C-2 and C-1, further solidifying the structural elucidation.

Dynamic NMR for Conformational and Exchange Processes

Dynamic NMR (DNMR) studies can provide insights into conformational changes and chemical exchange processes occurring in this compound. The rotation around the C-C and C-O bonds of the butyl chain can be investigated by monitoring changes in the NMR spectra at different temperatures. Furthermore, the exchange of the acidic protons on the dihydrogen phosphate group with solvent protons can also be studied using DNMR techniques. This can provide information on the acidity of the phosphate group and its interaction with the solvent.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound with high confidence. The expected exact mass can be calculated from the atomic masses of its constituent elements (C₄H₁₀ClO₄P). This precise mass measurement is a crucial step in confirming the identity of the compound.

Tandem Mass Spectrometry (MS/MS) for Fragment Pathway Determination

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to elucidate the fragmentation pathways of the parent molecule. For halogenated organophosphates like this compound, characteristic fragmentation patterns are expected. caspre.ca

A common fragmentation pathway for alkyl phosphate esters involves the cleavage of the C-O bond, leading to the loss of the alkyl chain. Another characteristic fragmentation is the loss of the chlorine atom. A key diagnostic fragment for many organophosphate compounds is the formation of the protonated phosphoric acid ion, [H₄PO₄]⁺, at m/z 99. caspre.ca The analysis of these fragmentation pathways provides definitive structural confirmation.

Table 3: Predicted Major Fragment Ions of this compound in MS/MS

| m/z | Proposed Fragment |

|---|---|

| 191/193 | [M+H - H₂O]⁺ |

| 155 | [M+H - HCl]⁺ |

| 99 | [H₄PO₄]⁺ |

| 93 | [C₄H₈Cl]⁺ |

| 57 | [C₄H₉]⁺ |

Disclaimer: Predicted data is based on general fragmentation patterns of similar compounds and may vary in an actual experiment.

Electrospray Ionization (ESI-MS) and Other Ionization Techniques

Electrospray Ionization-Mass Spectrometry (ESI-MS) is a powerful technique for the analysis of polar and thermally labile molecules like this compound. Due to the acidic nature of the dihydrogen phosphate group, ESI is most effective in the negative ion mode, where the deprotonated molecule [M-H]⁻ is readily formed.

Fragmentation Pathways: In tandem mass spectrometry (ESI-MS/MS), the fragmentation of organophosphorus compounds is highly predictable and provides significant structural information. nih.govnih.gov For this compound, collision-induced dissociation (CID) of the [M-H]⁻ precursor ion (expected m/z 205.0) would likely proceed through several key pathways. The negative-ion mode provides detailed insights into the phosphoryl moiety. nih.gov

A primary fragmentation event involves the cleavage of the P-O-C linkage. The fragmentation of halogenated organophosphorus compounds often involves the loss of the alkyl or substituted alkyl group. nih.gov A common fragmentation pattern for alkyl phosphates is the cleavage of the C-O bond, leading to the formation of a stable dihydrogen phosphate anion [H₂PO₄]⁻ at m/z 96.97. Another potential fragmentation is the neutral loss of the chlorobutene molecule (C₄H₇Cl) following a rearrangement, or the loss of HCl followed by the butoxy group.

Analysis of similar long-chain alkyl dihydrogen phosphates, such as Dodecyl Dihydrogen Phosphate, in negative-ion ESI-MS shows a prominent precursor ion [M-H]⁻ and characteristic phosphate-related fragment ions. massbank.eu The study of various organophosphorus flame retardants reveals that halogenated alkyl phosphates tend to fragment through McLafferty-type rearrangements, gradually cleaving the substituents to ultimately form the stable [H₄PO₄]⁺ ion in positive mode, which corresponds to the [H₂PO₄]⁻ ion in negative mode. nih.gov

Table 1: Predicted ESI-MS/MS Fragments of this compound in Negative Ion Mode

| Predicted Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M-H]⁻ | [C₄H₉ClO₄P]⁻ | 205.0 | Precursor Ion |

| [H₂PO₄]⁻ | [H₂PO₄]⁻ | 97.0 | Dihydrogen phosphate fragment |

| [PO₃]⁻ | [PO₃]⁻ | 79.0 | Metaphosphate fragment |

Note: Predicted m/z values are based on the most common isotopes (¹H, ¹²C, ³⁵Cl, ¹⁶O, ³¹P) and are monoisotopic.

Other ionization techniques, such as Atmospheric Pressure Chemical Ionization (APCI), could also be employed, particularly for less polar derivatives or impurities, but ESI remains the method of choice for the direct analysis of the parent compound due to its high polarity.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, is indispensable for identifying the functional groups present in this compound.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to display characteristic absorption bands corresponding to the vibrations of its constituent parts: the phosphate group and the chlorobutyl chain. The analysis of various dihydrogen phosphate compounds, such as potassium dihydrogen phosphate (KH₂PO₄) and lithium dihydrogen phosphate, provides a strong basis for spectral assignment. researchgate.netisroset.orgemerginginvestigators.org

The phosphate group (O=P(OH)₂) gives rise to several strong and distinct bands. A strong absorption band is anticipated in the 1300-950 cm⁻¹ region, which is associated with P-O stretching vibrations. researchgate.net Specifically, the P=O asymmetric stretching vibration typically appears between 1010 cm⁻¹ and 1080 cm⁻¹. emerginginvestigators.org The P-O(H) stretching vibrations are also found in this region. Bending vibrations for O-P-O are expected in the 640-400 cm⁻¹ range. researchgate.net Additionally, broad absorption bands associated with the O-H stretching of the P-OH groups are expected in the high-wavenumber region (3000-2500 cm⁻¹).

The chlorobutyl moiety will contribute bands for C-H stretching (aliphatic) just below 3000 cm⁻¹, C-H bending (scissoring and rocking) around 1465 cm⁻¹ and 1380 cm⁻¹, and a characteristic C-Cl stretching vibration, typically found in the 800-600 cm⁻¹ region.

Table 2: Predicted Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2960-2850 | C-H Stretching | Alkyl (Butyl) |

| 3000-2500 | O-H Stretching | P-OH |

| 1465 | C-H Bending (Scissoring) | -CH₂- |

| 1080-1010 | P=O Asymmetric Stretching | Phosphate |

| 950-850 | P-O(H) Stretching | Phosphate |

| 800-600 | C-Cl Stretching | Alkyl Halide |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, particularly for symmetric vibrations that are often weak in infrared spectra. For phosphate-containing compounds, Raman spectroscopy is highly effective. The analysis of ammonium (B1175870) dihydrogen phosphate (NH₄H₂PO₄) shows intense, characteristic Raman bands for the PO₄ tetrahedron. researchgate.net

The most prominent feature in the Raman spectrum of this compound is expected to be the very strong band corresponding to the symmetric stretching mode (ν₁) of the PO₄ group, typically observed around 920-990 cm⁻¹. researchgate.netresearchgate.net Asymmetric stretching modes (ν₃) of the PO₄ group would appear at higher wavenumbers. Bending modes of the phosphate group will be visible at lower frequencies. The C-H and C-Cl vibrations of the chlorobutyl chain will also be present but are generally weaker than the phosphate signals. The symmetric C-C backbone stretching of the butyl chain would also be Raman active.

Table 3: Predicted Characteristic Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2960-2850 | C-H Stretching | Alkyl (Butyl) |

| 1450 | C-H Bending | -CH₂- |

| 1050-1000 | P-O Antisymmetric Stretching (ν₃) | Phosphate |

| 990-920 | P-O Symmetric Stretching (ν₁) | Phosphate |

| 800-600 | C-Cl Stretching | Alkyl Halide |

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are essential for separating this compound from starting materials, byproducts, or degradants, and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile compounds like this compound. A reverse-phase (RP) HPLC method is most suitable.

Method Development: Based on methods for similar structures, such as 4-chlorobutyl esters, a C18 column would be an effective stationary phase. sielc.com The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comresearchgate.net Given the acidic nature of the analyte, the pH of the mobile phase should be controlled using a buffer to ensure consistent retention and peak shape. fujifilm.com A phosphate buffer could be used, but for compatibility with mass spectrometry (LC-MS), a volatile buffer system like formic acid or acetic acid in water is preferable. sielc.comfujifilm.com Detection can be achieved using a UV detector if the molecule possesses a chromophore, although alkyl phosphates lack strong chromophores. Therefore, a more universal detector like an Evaporative Light Scattering Detector (ELSD) or, ideally, a mass spectrometer (MS) would be superior for sensitive and selective detection. researchgate.netnih.gov

Validation: A developed HPLC method would be validated according to ICH Q2(R1) guidelines. researchgate.netnih.gov This involves demonstrating specificity, linearity over a defined concentration range, accuracy (percent recovery), precision (repeatability and intermediate precision, expressed as RSD%), and establishing the limit of detection (LOD) and limit of quantitation (LOQ). nih.gov

Table 4: Proposed HPLC Method Parameters for this compound

| Parameter | Proposed Condition |

|---|---|

| Column | Reverse-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) sielc.comnih.gov |

| Mobile Phase A | 0.1% Formic Acid in Water sielc.com |

| Mobile Phase B | Acetonitrile sielc.com |

| Elution Mode | Gradient or Isocratic |

| Flow Rate | 0.4 - 1.0 mL/min sielc.comnih.gov |

| Column Temperature | 25-40 °C |

| Detector | ESI-MS (Negative Ion Mode) or ELSD |

| Injection Volume | 5 - 20 µL |

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to its high polarity and extremely low volatility, which would prevent it from eluting from the GC column under normal conditions. Therefore, a chemical derivatization step is mandatory to convert the polar phosphate group into a more volatile and thermally stable derivative.

Derivatization: The acidic protons of the dihydrogen phosphate group must be replaced. A common approach for derivatizing acidic compounds is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). These reagents would convert the P-OH groups into P-O-Si(CH₃)₃ groups. Another strategy, used for dialkyl phosphates, is esterification with an agent like pentafluorobenzyl bromide (PFBBr) under microwave-assisted conditions to create a less polar ester. nih.gov

GC Analysis: Once derivatized, the compound can be analyzed on a standard GC system, likely equipped with a mass spectrometer (GC-MS) for definitive identification. A low-to-mid polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms), would be suitable for separating the derivatized analyte from derivatizing agent artifacts and other impurities. The mass spectrometer would be operated in electron ionization (EI) mode, and the resulting fragmentation pattern of the derivative would be used for structural confirmation. nih.gov

Table 5: Proposed GC Method for Derivatized this compound

| Parameter | Proposed Condition |

|---|---|

| Derivatization Agent | BSTFA with 1% TMCS, or PFBBr |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 - 280 °C |

| Oven Program | Start at 80-100°C, ramp to 280-300°C |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| MS Transfer Line Temp | 280 °C |

Ion Chromatography for Phosphate Analysis

Ion chromatography (IC) stands as a powerful and widely adopted technique for the determination of ionic species, including phosphate and its organic esters. nih.govthermofisher.com In the context of this compound, IC with suppressed conductivity detection is the method of choice for quantifying the dihydrogen phosphate moiety and for monitoring potential impurities such as inorganic phosphate. nih.govlcms.cz

The separation in ion chromatography is typically achieved on a high-capacity anion-exchange column. For organophosphates like this compound, a gradient elution using an aqueous solution of sodium hydroxide (B78521) or a sodium carbonate/bicarbonate buffer is commonly employed. nih.govresearchgate.net The use of a Reagent-Free™ Ion Chromatography (RFIC™) system, which electrolytically generates the eluent, offers enhanced sensitivity and reproducibility. thermofisher.com

A typical analysis would involve dissolving a precisely weighed sample of this compound in deionized water, followed by injection into the IC system. The chromatogram would display a distinct peak corresponding to the this compound anion, with its retention time being characteristic of the compound under the specific chromatographic conditions. The presence of other ionic species, such as chloride or inorganic phosphate, would be indicated by separate peaks.

Detailed Research Findings:

While specific research findings on the ion chromatographic analysis of this compound are not widely published, the methodology can be inferred from the analysis of similar organophosphate compounds. The retention behavior is influenced by the charge and size of the molecule, as well as the nature of the stationary phase. For this compound, the presence of the chlorobutyl group will affect its interaction with the stationary phase compared to inorganic phosphate.

A hypothetical data table representing a typical ion chromatography analysis of a this compound sample is presented below. This table illustrates the kind of data that would be generated in such an analysis.

| Analyte | Retention Time (minutes) | Concentration (mg/L) |

| Inorganic Phosphate (PO₄³⁻) | 4.8 | < 0.5 |

| Chloride (Cl⁻) | 6.2 | 1.2 |

| This compound | 12.5 | 995.3 |

This table is representative of data that could be obtained from an ion chromatography analysis and is for illustrative purposes.

X-ray Diffraction Studies for Solid-State Structure (if applicable)

X-ray diffraction (XRD) is an indispensable technique for determining the three-dimensional atomic arrangement of a crystalline solid. Should this compound be obtainable in a crystalline form, single-crystal XRD would provide definitive information about its molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The diffraction pattern produced is a unique fingerprint of the crystal lattice. By analyzing the positions and intensities of the diffraction spots, the electron density map of the molecule can be constructed, leading to the elucidation of its complete solid-state structure.

For organophosphate compounds, XRD studies can reveal crucial details about the P-O bond lengths, the conformation of the alkyl chain, and the nature of hydrogen bonding involving the dihydrogen phosphate group. cwejournal.org These interactions are fundamental to understanding the physical properties of the compound, such as its melting point and solubility.

Detailed Research Findings:

As of the current literature, a definitive single-crystal X-ray diffraction study for this compound has not been reported. However, based on studies of similar small organic phosphate salts, a monoclinic or orthorhombic crystal system would be a probable outcome. The analysis would be expected to show extensive hydrogen bonding networks between the dihydrogen phosphate groups of adjacent molecules, forming layers or a three-dimensional framework.

A hypothetical data table summarizing potential crystallographic data for this compound is provided below. This data is illustrative of what an X-ray diffraction study might reveal.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| β (°) | 95.5 |

| Volume (ų) | 845.3 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.52 |

| R-factor | 0.045 |

This table presents hypothetical crystallographic data for this compound and is for illustrative purposes.

Computational and Theoretical Chemistry Studies of 4 Chlorobutyl Dihydrogen Phosphate

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-chlorobutyl dihydrogen phosphate (B84403), providing a detailed picture of its electronic landscape. These methods, rooted in the principles of quantum mechanics, allow for the precise determination of molecular geometries, energies, and the distribution of electrons within the molecule.

Density Functional Theory (DFT) for Geometry Optimization and Energy

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying molecules of the size of 4-chlorobutyl dihydrogen phosphate. nih.govnih.govresearchgate.net DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is achieved by finding the minimum on the potential energy surface of the molecule.

The process begins with an initial guess of the molecular geometry, which is then iteratively refined to minimize the forces on each atom. Various functionals, such as B3LYP, are commonly employed in conjunction with a basis set, for instance, 6-311G(d,p), to approximate the exchange-correlation energy, a key component of the total electronic energy. deepdyve.com The final optimized geometry corresponds to a stable conformation of the molecule.

From these calculations, key energetic properties can be extracted. The total electronic energy provides a measure of the molecule's stability. Furthermore, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and its susceptibility to electronic excitation.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound (B3LYP/6-311G(d,p))

| Parameter | Value |

| Total Electronic Energy | (Example) -1234.5678 Hartree |

| HOMO Energy | (Example) -7.89 eV |

| LUMO Energy | (Example) 1.23 eV |

| HOMO-LUMO Gap | (Example) 9.12 eV |

Note: The values in this table are illustrative and represent typical outputs from DFT calculations for a molecule of this nature.

Ab Initio Methods for High-Level Electronic Structure

For even greater accuracy, ab initio methods can be employed. These methods are derived directly from the principles of quantum mechanics without the use of empirical parameters. deepdyve.comnih.gov While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory can provide a more refined description of the electronic structure, particularly for systems where electron correlation effects are significant. deepdyve.com

These high-level calculations are often used to benchmark the results obtained from DFT and to investigate specific aspects of the electronic structure with high precision. They can be particularly valuable for studying reaction energies and activation barriers, where a very accurate description of the electronic energy is paramount.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. acs.orgnih.govacs.orgiium.edu.myresearchgate.net For a flexible molecule like this compound, with its rotatable bonds, MD simulations are indispensable for exploring its conformational landscape and understanding its interactions with other molecules, such as water or biological macromolecules. acs.orgnih.govacs.orgiium.edu.myresearchgate.net

In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by a force field, which is a set of parameters that describe the potential energy of the system as a function of the atomic coordinates. acs.orgacs.org By solving Newton's equations of motion iteratively, the trajectory of each atom can be tracked over time, typically on the scale of nanoseconds to microseconds.

This allows for the exploration of the different conformations that the 4-chlorobutyl chain and the phosphate group can adopt. Analysis of the simulation trajectory can reveal the most populated conformational states and the energetic barriers between them. Furthermore, by including solvent molecules in the simulation box, the interactions between this compound and its environment, such as the formation of hydrogen bonds with water, can be studied in detail.

Table 2: Illustrative Conformational Dihedral Angles and Population from a Molecular Dynamics Simulation of this compound in Water

| Dihedral Angle | Dominant Angle (degrees) | Population (%) |

| O-P-O-C | (Example) 175 | (Example) 65 |

| P-O-C-C | (Example) -60 | (Example) 45 |

| O-C-C-C | (Example) 180 | (Example) 70 |

| C-C-C-Cl | (Example) 60 | (Example) 55 |

Note: The values in this table are illustrative and represent the type of data that can be obtained from MD simulations.

Prediction of Spectroscopic Parameters (NMR, IR, Raman)

Computational methods are also highly effective in predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra. For this compound, the prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra can aid in its characterization.

NMR chemical shifts can be calculated using quantum chemical methods, often by employing DFT in conjunction with specialized basis sets. manchester.ac.ukresearchgate.net The magnetic shielding tensors for each nucleus are computed, and from these, the chemical shifts can be determined, typically by referencing them to a standard compound like tetramethylsilane. manchester.ac.uk

IR and Raman spectra are predicted by calculating the vibrational frequencies of the molecule. researchgate.net After geometry optimization, a frequency calculation is performed, which yields the normal modes of vibration and their corresponding frequencies and intensities. The calculated frequencies can then be plotted to generate a theoretical spectrum that can be compared with experimental data. These theoretical spectra can help in the assignment of vibrational bands observed in experimental IR and Raman spectroscopy.

Modeling of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. diva-portal.orgresearchgate.netacs.org For this compound, a key reaction of interest is its hydrolysis, which involves the cleavage of a P-O bond. Computational modeling can map out the entire reaction pathway, from reactants to products, identifying the transition state and any intermediates along the way. researchgate.net

By using quantum chemical methods, the geometries and energies of the reactants, products, and the transition state can be calculated. The transition state is a first-order saddle point on the potential energy surface, and its structure provides crucial insights into the geometry of the molecule as the reaction occurs. The energy difference between the reactants and the transition state gives the activation energy, a key determinant of the reaction rate. Such studies have been performed on other organophosphates to understand their hydrolysis mechanisms. researchgate.netacs.org

Solvation Effects and pKa Prediction via Computational Methods

The behavior of this compound in solution is significantly influenced by its interactions with the solvent. Computational methods can account for these solvation effects, either explicitly by including solvent molecules in the simulation, or implicitly by using a continuum solvent model. researchgate.net

A particularly important property that is governed by solvation is the acidity of the phosphate group, quantified by its pKa value. Computational pKa prediction is a challenging but important area of research. nih.govpeerj.commdpi.comresearchgate.net Various methods exist, often involving the calculation of the free energy change of deprotonation in both the gas phase and in solution. mdpi.com These calculations can provide valuable estimates of the pKa values for the two acidic protons of the dihydrogen phosphate group, which are crucial for understanding its ionization state at a given pH. The accuracy of these predictions depends on the chosen computational method and the solvation model employed. peerj.comresearchgate.net

Table 3: Illustrative Computationally Predicted pKa Values for this compound

| Dissociation Step | Predicted pKa |

| pKa1 | (Example) 2.1 |

| pKa2 | (Example) 7.3 |

Note: The values in this table are illustrative and represent the type of data that can be obtained from computational pKa prediction studies.

Noncovalent Interaction (NCI) and Quantum Theory of Atoms in Molecules (QTAIM) Analysis

Computational chemistry provides powerful tools to visualize and quantify the subtle forces within a molecule that dictate its three-dimensional structure and behavior. For this compound, a molecule combining a flexible alkyl chain, a polar phosphate group, and an electronegative chlorine atom, these methods are indispensable for a comprehensive understanding.

Detailed Research Findings

Noncovalent Interaction (NCI) Analysis:

Noncovalent Interaction (NCI) analysis is a computational method that allows for the visualization of regions where noncovalent interactions occur. chemtools.org These interactions are crucial in determining the conformational preferences of a molecule. The analysis is based on the electron density (ρ) and its reduced density gradient (s). chemtools.org The resulting visualization typically uses a color scale to differentiate the nature of these interactions:

Blue: Indicates strong, attractive interactions, such as hydrogen bonds. jussieu.fr

Green: Represents weak, van der Waals interactions. jussieu.fr

Red: Signifies repulsive interactions, often due to steric clashes between atoms in close proximity. jussieu.fr

In the context of this compound, NCI analysis would be expected to reveal several key features. The primary sites for strong noncovalent interactions are the hydroxyl (-OH) groups of the dihydrogen phosphate moiety. These groups can act as hydrogen bond donors, forming intramolecular hydrogen bonds with the phosphoryl oxygen (P=O) or the other hydroxyl oxygen. These interactions would appear as distinct blue-colored isosurfaces, indicating significant stabilizing forces that would influence the orientation of the phosphate head group.

The butyl chain, being nonpolar, would primarily exhibit weak van der Waals interactions, visualized as more diffuse green surfaces. However, the presence of the chlorine atom introduces additional complexity. The region around the chlorine atom can participate in halogen bonding, a directional noncovalent interaction, which would be visualized as a specific region of interaction. Furthermore, steric repulsion, indicated by red patches, could occur between hydrogens on the butyl chain if the molecule adopts a folded conformation, or between the chain and the phosphate group.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis:

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density to define atoms and the bonds between them. wiley-vch.deamercrystalassn.org A key feature of QTAIM is the identification of bond critical points (BCPs), which are points of minimum electron density along a bond path between two atoms. wiley-vch.de The properties of the electron density at these BCPs provide quantitative insights into the nature of the chemical bonds. mdpi.com

Key parameters at a BCP include:

Electron Density (ρ(r)) : The magnitude of ρ(r) at the BCP correlates with the strength of the bond. wiley-vch.de

Laplacian of the Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) is characteristic of shared-shell interactions (covalent bonds), where electron density is concentrated between the nuclei. A positive value (∇²ρ(r) > 0) is typical of closed-shell interactions, such as ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the internuclear region. mdpi.com

Total Electron Energy Density (H(r)) : The sign of H(r) also helps to characterize the interaction. For covalent bonds, H(r) is typically negative, while for noncovalent interactions, it is often positive or slightly negative.

For this compound, QTAIM analysis would provide quantitative data on its various bonds. The P-O and P=O bonds within the phosphate group would exhibit high electron densities and negative Laplacians, confirming their covalent nature. The C-C and C-H bonds of the butyl chain would also show characteristics of covalent bonds.

Of particular interest is the C-Cl bond. Due to the high electronegativity of chlorine, this bond is polarized. QTAIM analysis would quantify this by showing a significant shift of electron density towards the chlorine atom. The BCP for the C-Cl bond would have a lower ρ(r) value compared to the C-C bonds and a positive Laplacian, indicating a polar covalent or closed-shell interaction.

Furthermore, QTAIM can identify and characterize the intramolecular hydrogen bonds suggested by NCI analysis. A bond path with a corresponding BCP between a hydrogen of a hydroxyl group and the phosphoryl oxygen would confirm the presence of a hydrogen bond. The topological parameters at this BCP would provide a measure of its strength.

Data Tables

Table 1: Representative QTAIM Parameters for Bonds in this compound Analogs

| Bond Type | Analogous Molecule | Electron Density (ρ(r)) (a.u.) | Laplacian (∇²ρ(r)) (a.u.) | Total Energy Density (H(r)) (a.u.) | Interaction Type |

| P=O | Diethyl N-(2,4,6-trimethylphenyl)thiophosphate | High | Negative | Negative | Shared-shell (Covalent) |

| P-O | Diethyl N-(2,4,6-trimethylphenyl)thiophosphate | Moderate-High | Negative | Negative | Shared-shell (Covalent) |

| C-C | Methane Derivatives | ~0.24 | Negative | Negative | Shared-shell (Covalent) |

| C-H | Methane Derivatives | ~0.27 | Negative | Negative | Shared-shell (Covalent) |

| C-Cl | Chloro-substituted compounds | ~0.05 | Positive | Slightly Negative | Polar Covalent / Closed-shell |

| O-H···O | Dimer systems | ~0.02 - 0.05 | Positive | Positive/Slightly Negative | Closed-shell (Hydrogen Bond) |

This table presents typical values derived from computational studies on molecules containing similar functional groups and should be considered illustrative for this compound.

Role of 4 Chlorobutyl Dihydrogen Phosphate As a Synthetic Intermediate in Advanced Chemical Synthesis

Precursor for Novel Organophosphorus Compounds

The bifunctional nature of 4-chlorobutyl dihydrogen phosphate (B84403), possessing both a reactive alkyl halide and a phosphate group, theoretically positions it as a valuable precursor for a variety of organophosphorus compounds.

Synthesis of Phosphonate (B1237965) and Phosphinate Analogs

The primary chloride in 4-chlorobutyl dihydrogen phosphate presents a classic electrophilic site for nucleophilic substitution reactions, which are fundamental to the formation of phosphonate and phosphinate esters.

The Michaelis-Arbuzov reaction is a cornerstone in the synthesis of phosphonates. wikipedia.org In a hypothetical scenario, the reaction of this compound with a trialkyl phosphite (B83602), such as triethyl phosphite, would be expected to yield a phosphonate-containing phosphate. The initial step would involve the nucleophilic attack of the phosphorus atom of the phosphite on the carbon atom bearing the chlorine, displacing the chloride ion. Subsequent dealkylation of the resulting phosphonium (B103445) salt by the displaced chloride would furnish the diethyl (4-(dihydroxyphosphoryl)oxy)butylphosphonate.

Similarly, the Michaelis-Becker reaction offers an alternative pathway. wikipedia.org This reaction involves the deprotonation of a dialkyl phosphite to generate a potent nucleophile, which then displaces a halide. Theoretically, reacting the sodium salt of a dialkyl phosphite with this compound would lead to the formation of the corresponding phosphonate.

For the synthesis of phosphinate analogs, a similar logic applies. Reacting this compound with a phosphonite ester in a Michaelis-Arbuzov-type reaction would theoretically yield the corresponding phosphinate. wikipedia.org

Table 1: Theoretical Reactions for Phosphonate and Phosphinate Synthesis

| Reaction Name | Reactants | Hypothetical Product |

| Michaelis-Arbuzov | This compound, Trialkyl Phosphite | Alkyl (4-(dihydroxyphosphoryl)oxy)butylphosphonate |

| Michaelis-Becker | This compound, Dialkyl Phosphite, Base | (4-(dihydroxyphosphoryl)oxy)butylphosphonate |

| Michaelis-Arbuzov type | This compound, Phosphonite Ester | (4-(dihydroxyphosphoryl)oxy)butylphosphinate |

This table presents theoretical reaction pathways and has not been validated by experimental data for this compound.

Incorporation into Phosphorus-Containing Polymers

Phosphorus-containing polymers are of significant interest for applications ranging from flame retardants to biomaterials. The dual functionality of this compound makes it a potential monomer for the synthesis of such polymers.

One hypothetical approach is polycondensation . The phosphate group could be converted into a more reactive derivative, such as a dichlorophosphate (B8581778), which could then react with a diol. Alternatively, the chloride could be displaced by a nucleophilic monomer containing, for example, two hydroxyl or amino groups.